molecular formula C31H33Cl2N5O2 B610192 PrCP-7414 CAS No. 1252037-41-4

PrCP-7414

Katalognummer: B610192
CAS-Nummer: 1252037-41-4
Molekulargewicht: 578.538
InChI-Schlüssel: PHUWAMRFIHBBMJ-OALGXETFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PrCP-7414 is a potent, cell-permeable small-molecule inhibitor of prolylcarboxypeptidase (PRCP), a lysosomal serine protease. Research has demonstrated that PRCP maintains signaling from multiple Receptor Tyrosine Kinases (RTKs), potentially by promoting crosstalk between RTKs and G-protein coupled receptors (GPCRs) . This activity is crucial in cancer biology, as high tumor expression of PRCP is associated with worse prognosis and earlier recurrence in Triple-Negative Breast Cancer (TNBC) . The application of the PRCP inhibitor this compound in TNBC models has been shown to effectively block cancer cell proliferation and survival, and inhibit the growth of TNBC tumors in vivo . Mechanistically, inhibition of PRCP with this compound attenuates the activity of several key RTKs, including IGF-1R, PDGFR, and EGFR/ErbB2, which are critical drivers of tumorigenesis . Furthermore, studies indicate that this compound causes synergistic killing of TNBC cells when combined with the EGFR and ErbB2 inhibitor lapatinib, highlighting its potential value in combination therapy strategies . This makes this compound a valuable pharmacological tool for investigating the role of PRCP in cellular processes and a promising candidate for the development of novel targeted cancer therapies.

Eigenschaften

CAS-Nummer

1252037-41-4

Molekularformel

C31H33Cl2N5O2

Molekulargewicht

578.538

IUPAC-Name

2-Amino-N-((2S,3S)-3-(biphenyl-4-yl)-1-((2S)-2-(5,6-dichloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl)-1-oxobutan-2-yl)-2-methylpropanamide

InChI

InChI=1S/C31H33Cl2N5O2/c1-18(19-11-13-21(14-12-19)20-8-5-4-6-9-20)27(37-30(40)31(2,3)34)29(39)38-15-7-10-26(38)28-35-24-16-22(32)23(33)17-25(24)36-28/h4-6,8-9,11-14,16-18,26-27H,7,10,15,34H2,1-3H3,(H,35,36)(H,37,40)/t18-,26-,27-/m0/s1

InChI-Schlüssel

PHUWAMRFIHBBMJ-OALGXETFSA-N

SMILES

CC(C)(N)C(N[C@@H]([C@H](C1=CC=C(C2=CC=CC=C2)C=C1)C)C(N3[C@H](C4=NC5=CC(Cl)=C(Cl)C=C5N4)CCC3)=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PrCP-7414;  PrCP 7414;  PrCP7414;  Angiotensinase C Inhibitor, Lysosomal Carboxypeptidase C Inhibitor, Lysosomal Pro-X Carboxypeptidase Inhibitor, PCP Inhibitor, Proline Carboxypeptidase Inhibitor, Prolylcarboxypeptidase Inhibitor,

Herkunft des Produkts

United States

Molecular Mechanisms of Action of Prcp 7414

Direct Enzymatic Inhibition of Prolylcarboxypeptidase (PRCP) by PrCP-7414

This compound exerts its primary mechanism of action through the direct enzymatic inhibition of PRCP. sigmaaldrich.com This interaction is characterized by high potency and selectivity for the target enzyme. sigmaaldrich.com

Specificity of this compound as a PRCP Inhibitor

Studies have demonstrated the high specificity of this compound for PRCP. sigmaaldrich.com The inhibitor exhibits significant potency against both human and mouse PRCP. sigmaaldrich.com Crucially, this compound shows no significant inhibitory activity against a panel of closely related serine proteases. sigmaaldrich.com This panel includes enzymes such as QPP, FAP, PEP, ACE2, DPP4, DPP8, and DPP9, indicating a favorable selectivity profile for PRCP over these homologous proteases. sigmaaldrich.com

Analysis of Enzyme-Inhibitor Stoichiometry and Reaction Kinetics in this compound Interactions

Kinetic analysis of this compound's interaction with PRCP has primarily focused on determining its inhibitory potency. The IC50 values for this compound against human and mouse PRCP, measured using the hydrolysis of the substrate Mca-APK(Dnp)-OH, have been reported. sigmaaldrich.com In the absence of 1% mouse serum albumin, the IC50 values are 1 nM for human PRCP and 2 nM for mouse PRCP. sigmaaldrich.com In the presence of 1% mouse serum albumin, the IC50 values are 1 nM for human PRCP and 8 nM for mouse PRCP. sigmaaldrich.com These low nanomolar IC50 values underscore the high potency of this compound as a PRCP inhibitor. sigmaaldrich.com The interaction is presumed to involve a non-covalent binding to the catalytic site of the enzyme. sigmaaldrich.com While these IC50 values provide insight into the concentration range at which this compound is effective, detailed enzyme-inhibitor stoichiometry and comprehensive reaction kinetic parameters such as Ki values were not available in the provided information.

Table 1: this compound Inhibitory Potency (IC50 values)

EnzymeSerum AlbuminIC50 (nM)
Human PrCPAbsent1
Mouse PrCPAbsent2
Human PrCPPresent (1%)1
Mouse PrCPPresent (1%)8

Influence of this compound on Substrate Degradation Pathways Mediated by PRCP

Prolylcarboxypeptidase is known to cleave peptide substrates that have a proline residue in the penultimate position. medkoo.comnih.govnih.govresearchgate.netuniprot.org Among its known substrates are Angiotensin II and α-MSH, both of which are involved in important physiological processes. medkoo.comnih.govnih.govresearchgate.netuniprot.org By inhibiting PRCP, this compound modulates the degradation of these substrates, thereby influencing downstream signaling pathways.

Regulation of α-MSH Levels through PRCP Inhibition by this compound

Alpha-melanocyte-stimulating hormone (α-MSH) is another important peptide substrate of PRCP. medkoo.comnih.govnih.govuniprot.orgnih.govnih.govresearchgate.net PRCP is known to inactivate α-MSH by cleaving off the C-terminal valine residue, resulting in the less active or inactive peptide α-MSH1-12. nih.govnih.govresearchgate.net This enzymatic inactivation by PRCP is a mechanism regulating the levels of active α-MSH. nih.govnih.govresearchgate.net Inhibition of PRCP activity by small molecule inhibitors has been correlated with decreased food intake in rodent models. nih.gov Furthermore, studies in Prcp-null mice have shown elevated levels of α-MSH in the hypothalamus, suggesting that PRCP-mediated degradation is a significant factor in controlling α-MSH concentrations in this brain region. nih.gov Therefore, treatment with this compound, a PRCP inhibitor, is expected to increase the levels of active α-MSH by preventing its degradation by PRCP.

Interrogation of Receptor Tyrosine Kinase (RTK) Signaling Pathways by this compound

Beyond its direct enzymatic activity on peptide substrates, PRCP has been implicated in modulating receptor tyrosine kinase (RTK) signaling pathways. medkoo.comnih.govnih.govresearchgate.netuniprot.org RTKs are crucial for various cellular processes, including proliferation, survival, and growth, and their dysregulation is involved in several diseases, including cancer. wikipedia.orgdiscoverx.com Research using this compound has provided insights into the relationship between PRCP activity and RTK signaling.

Studies have shown that PRCP maintains signaling from multiple RTKs. medkoo.comnih.govnih.govuniprot.org Treatment with this compound has been observed to block or reduce the activation and phosphorylation of specific RTKs, such as ErbB3 and EGFR, in response to their respective ligands. nih.govnih.gov Additionally, this compound has been shown to inhibit the activation and phosphorylation of downstream signaling proteins like IRS1 and AKT. medkoo.comnih.govnih.govresearchgate.netuniprot.org These findings suggest that PRCP activity is necessary for maintaining robust signaling through certain RTK pathways.

The precise mechanism by which PRCP influences RTK signaling is still under investigation, but it is hypothesized to involve crosstalk between GPCRs and RTKs. nih.govnih.govresearchgate.net Given that PRCP cleaves GPCR agonist peptides like Angiotensin II and α-MSH, it is plausible that PRCP-mediated degradation of these peptides impacts GPCR signaling, which in turn can modulate RTK activity. nih.govnih.govresearchgate.net Inhibition of PRCP by this compound could therefore affect this crosstalk, leading to the observed reduction in RTK signaling. nih.govnih.govresearchgate.net

Impact of this compound on IGF1R/HER3 Signaling Activation

Studies have shown that PRCP promotes signaling through receptor tyrosine kinases (RTKs), including the Insulin-like Growth Factor 1 Receptor (IGF1R) and Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3). genecards.orgnih.govaacrjournals.orgnih.gov Aberrant RTK signaling is known to contribute to various cellular dysfunctions, including endocrine therapy resistance in breast cancer. genecards.orgnih.gov Inhibition of PRCP by this compound has been demonstrated to block or reduce the activation of IGF1R/HER3 signaling. genecards.orgnih.govaacrjournals.orgnih.gov For instance, co-treatment of B6-9 cells with this compound blocked or reduced ErbB3 activation in response to heregulin (HRG) or insulin (B600854). genecards.org This suggests that this compound exerts its effects, at least in part, by modulating key RTK pathways involved in cell proliferation and survival.

Effects of this compound on PI3K-AKT Pathway Phosphorylation

The PI3K-AKT signaling pathway is a critical downstream effector of RTKs and plays a significant role in regulating cell growth, proliferation, and survival. Research indicates that PRCP maintains the activation of the PI3K-AKT pathway. genecards.org Specifically, knockdown of PRCP or treatment with the PRCP inhibitor this compound leads to reduced levels of activated (phosphorylated) AKT. genecards.org This reduction in AKT phosphorylation is a consistent finding across different cellular models, including various breast cancer cell lines. The inhibition of AKT phosphorylation by this compound is consistent with its observed effects on RTK signaling, as the PI3K-AKT pathway is activated downstream of these receptors. genecards.org

Potential Crosstalk Modulation between GPCRs and RTKs by this compound

A potential mechanism by which PRCP influences RTK signaling involves the modulation of crosstalk between G-protein coupled receptors (GPCRs) and RTKs. genecards.orgnih.gov PRCP is known to cleave specific peptide substrates, such as Angiotensin II and α-MSH, which are agonists for certain GPCRs. genecards.orgnih.govaacrjournals.org Activation of GPCRs can, in turn, activate downstream kinases like Protein Kinase A (PKA) and Calmodulin-Dependent Protein Kinase II (CaMKII). genecards.orgnih.gov These kinases have been implicated in the activation of RTKs and the stabilization/activation of IRS1. genecards.orgnih.gov The hypothesis is that PRCP, by cleaving GPCR agonist peptides, may influence the activity of GPCR-mediated signaling pathways (such as PKA and CaMKII), thereby promoting crosstalk that enhances RTK signaling. genecards.orgnih.gov By inhibiting PRCP, this compound is thought to disrupt this crosstalk, leading to a reduction in RTK activation and downstream signaling. genecards.orgnih.gov

Cellular and Subcellular Modulations Induced by this compound

Inhibition of PRCP by this compound results in significant changes at the cellular and subcellular levels, impacting key processes such as protein phosphorylation, apoptosis, proliferation, and survival.

This compound Induced Apoptotic Pathways in Cellular Models

Inhibition or knockdown of PRCP has been linked to the induction of apoptosis, or programmed cell death, in cellular models, particularly in breast cancer cells. While direct studies explicitly detailing "this compound induced apoptotic pathways" were not found, the observed increase in cell death, measured by the percentage of cells with sub-G1 DNA content (an indicator of apoptosis), in response to this compound treatment in TRC cells suggests that this compound promotes apoptosis. nih.gov Given that PrCP inhibition reduces pro-survival signaling pathways like PI3K-AKT, it is biologically plausible that this leads to the activation of apoptotic cascades.

Preclinical Investigations and Biological Studies of Prcp 7414 in Controlled Research Models

In Vitro Cellular Studies Using PrCP-7414

In vitro research provides a foundational understanding of the cellular and molecular effects of therapeutic compounds in a controlled laboratory setting. Studies involving this compound have utilized various human cancer cell lines to elucidate its biological activity, particularly its impact on cell survival, proliferation, and protein signaling pathways.

This compound has been instrumental in investigating the role of prolylcarboxypeptidase (PRCP) in cancer biology. A significant focus of this research has been on Triple Negative Breast Cancer (TNBC), an aggressive subtype with limited treatment options. mdpi.com To explore the effects of PRCP inhibition, this compound was applied to a panel of cell lines representing different TNBC subtypes. mdpi.com

The specific cell lines utilized in these studies include:

BT20 : Established in the 1950s from a pleural effusion, it is one of the oldest TNBC cell lines used in research. nih.gov

BT549 : A cell line derived from a primary breast tumor.

MDA-MB-231 (MDA231) : A commonly studied cell line established in the 1970s from a metastatic pleural effusion. nih.gov

MDA-MB-468 (MDA468) : A cell line used in breast cancer research. nih.gov

Hs578T : This cell line is described as having carcinosarcomatous features. nih.gov

SUM159PT : Another cell line with carcinosarcomatous characteristics. nih.gov

In addition to TNBC, other breast cancer cell lines such as MCF7 , which is an estrogen receptor (ER) positive line, have been used in broader cancer research contexts, though specific studies detailing the application of this compound to MCF7 or TRC cells are less prominent in the reviewed literature. nih.govpubcompare.ai The use of this diverse panel allows for a comprehensive assessment of a compound's activity across different molecular backgrounds of breast cancer. mdpi.com

Table 1: Mammalian Cell Lines Used in this compound Research

Cell Line Cancer Subtype Origin
BT20 Triple Negative Breast Cancer Pleural Effusion nih.gov
BT549 Triple Negative Breast Cancer Primary Tumor
MDA-MB-231 Triple Negative Breast Cancer Pleural Effusion nih.gov
MDA-MB-468 Triple Negative Breast Cancer Pleural Effusion
Hs578T Triple Negative Breast Cancer Primary Tumor nih.gov
SUM159PT Triple Negative Breast Cancer Primary Tumor nih.gov

To quantify the effect of this compound on cancer cells, researchers employ cell viability and proliferation assays. These assays measure the number of healthy, metabolically active cells after treatment. moleculardevices.com

Commonly used methods include:

MTT Assay : This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a purple formazan product, and the amount of color formation is proportional to the number of living cells. nih.gov In studies with this compound, cell viability was analyzed using MTT assays after a three-day treatment period. mdpi.com

Crystal Violet Staining : This method is used to assess cell viability over a longer duration. After treatment, cells are stained with crystal violet, which binds to proteins and DNA. The amount of dye incorporated is a measure of the total cell biomass, reflecting cell survival and proliferation. This technique was used to analyze cells after a seven-day treatment with this compound. mdpi.com

These assays are crucial for determining a compound's ability to inhibit cell growth and survival, providing key data on its potential as an anti-cancer agent. abpbio.com

Immunoblotting, also known as Western blotting, is a key technique used to detect and quantify specific proteins within a cell. This method provides insight into how a compound like this compound affects cellular signaling pathways. mdpi.com

The process involves several steps:

Cell Lysis : Whole-cell extracts are prepared by breaking open the cells in a lysis buffer. mdpi.com

Electrophoresis : The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). mdpi.com

Transfer : The separated proteins are then transferred from the gel to a membrane, typically polyvinylidene difluoride (PVDF). mdpi.com

Antibody Probing : The membrane is probed with specific primary antibodies that recognize the target proteins, followed by secondary antibodies that enable detection.

In studies involving this compound, immunoblotting was used to analyze changes in the levels and activity of various proteins following treatment with the inhibitor. This molecular analysis helps to identify the specific pathways that are disrupted by the inhibition of PRCP. mdpi.com

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. One of its applications in cancer research is the analysis of the cell cycle and the detection of apoptosis (programmed cell death). tghn.org

When cells undergo apoptosis, their DNA is fragmented by endonucleases. ucl.ac.uk During sample preparation for flow cytometry, these small DNA fragments can leak out of the cell. nih.gov When the remaining DNA is stained with a fluorescent dye like propidium iodide (PI), apoptotic cells will take up less stain than healthy cells in the G1 phase of the cell cycle. On a DNA content histogram, these apoptotic cells appear as a distinct population to the left of the G1 peak, known as the "sub-G1" peak. tghn.org An increase in the percentage of cells in the sub-G1 phase is a strong indicator of apoptosis induction. researchgate.netnih.gov This method allows for the rapid quantification of cell death in response to a therapeutic agent. nih.gov

In Vivo Animal Model Research with this compound

Following promising in vitro results, preclinical research often progresses to in vivo animal models to evaluate a compound's efficacy in a whole, living organism. These models are essential for understanding how a potential drug affects tumor growth in a more complex biological environment.

Murine (mouse) models are the most common in vivo systems used in cancer research due to their genetic and biological similarities to humans. mdpi.com Research on this compound has utilized these models to confirm its anti-tumor effects in vivo. mdpi.com

Xenograft Models : This is a widely used approach where human cancer cells are implanted into immunodeficient mice. foxchase.org The mice lack a fully functional immune system, which prevents them from rejecting the human cells, allowing the cells to grow and form tumors. nih.gov These models, often referred to as patient-derived xenografts (PDX) when using patient tumor tissue, are valuable for preclinical evaluation of anti-tumor agents. nih.gov Studies have shown that the inhibition of PRCP can suppress the growth of breast tumors in in vivo models, demonstrating the translational potential of the findings from cell culture experiments. mdpi.com

Genetically Modified Models (GEMMs) : These models involve altering the mouse's own genes to mimic human diseases. columbia.edu This can be done through techniques like CRISPR/Cas9 gene editing or by introducing transgenes to create "knockout" or "knock-in" mice. nih.govfrontiersin.org GEMMs are powerful tools for studying the intricate molecular processes of cancer progression and for testing therapeutic targets in a system with an intact immune system. nih.gov

Table 2: Common Murine Models in Cancer Research

Model Type Description Key Advantage
Xenograft Human cancer cells or patient-derived tumor tissue is implanted into immunodeficient mice. mdpi.com Allows for the study of human tumor growth and response to therapy in a living organism. nih.gov

| Genetically Modified | The mouse's genome is altered to replicate genetic changes found in human cancers. columbia.edu | Enables the study of cancer development in the context of a native microenvironment and intact immune system. nih.gov |

Assessment of this compound Biological Activity in Animal Studies

This compound, also referred to as compound 34, has demonstrated significant therapeutic efficacy in multiple preclinical animal models of autoimmune diseases. As a potent inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7), its mechanism of action is linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in inflammatory processes.

In a murine model of multiple sclerosis, specifically MOG₃₅₋₅₅-induced experimental autoimmune encephalomyelitis (EAE), this compound was shown to be effective in attenuating the clinical signs of the disease. nih.gov The administration of the compound led to a notable reduction in the severity of paralysis and other neurological symptoms associated with EAE.

Furthermore, in a rat model of rheumatoid arthritis, namely collagen-induced arthritis (CIA), this compound exhibited potent anti-arthritic effects. nih.gov The compound was effective in reducing the clinical markers of arthritis, such as paw swelling and inflammation, indicating its potential as a therapeutic agent for this chronic inflammatory joint disease.

The biological activity of this compound was also evaluated in a mouse model of autoimmune hepatitis (AIH) induced by concanavalin A (ConA). nih.gov In this model, the compound demonstrated a high degree of efficacy in mitigating the severe liver inflammation characteristic of AIH. This suggests that this compound can effectively target the inflammatory pathways involved in autoimmune liver disease.

The collective findings from these animal studies underscore the broad-spectrum anti-inflammatory and immunomodulatory properties of this compound across different models of autoimmune disorders.

Table 1: Summary of this compound Efficacy in Animal Models of Autoimmune Diseases

Animal Model Disease Modeled Key Findings
MOG₃₅₋₅₅-induced EAE in mice Multiple Sclerosis Attenuation of clinical signs and disease severity. nih.gov
Collagen-induced arthritis (CIA) in rats Rheumatoid Arthritis Reduction in clinical markers of arthritis, including paw swelling. nih.gov
Concanavalin A-induced hepatitis in mice Autoimmune Hepatitis High efficacy in mitigating severe liver inflammation. nih.gov

Pharmacodynamic Assessment of Molecular Biomarkers in Animal Tissues after this compound Administration

The pharmacodynamic effects of this compound have been characterized by its ability to modulate key molecular biomarkers of inflammation in animal models. In a rat model of lipopolysaccharide (LPS)-induced endotoxemia, administration of this compound resulted in a significant reduction in the plasma concentration of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine.

More detailed biomarker analysis was conducted in the concanavalin A (ConA)-induced autoimmune hepatitis model in mice. nih.gov Following the administration of this compound, a time-dependent modulation of several key cytokines was observed in the serum.

At two hours post-ConA injection, the serum concentration of TNF-α was found to be 34% lower in the this compound-treated group compared to the control group. nih.gov Even more pronounced was the reduction in interleukin-4 (IL-4) levels, which were 76% lower in the treated group. nih.gov At this early time point, no significant differences were observed in the levels of interleukin-6 (IL-6) and interferon-gamma (IFNγ) between the treated and control groups. nih.gov

However, at 24 hours post-ConA dosing, a different cytokine profile emerged. The serum concentration of IFNγ was 36% lower in the animals that received this compound compared to the control animals. nih.gov At this later time point, the levels of IL-4 and IL-6 were not significantly different between the two groups, and TNF-α was no longer measurable in either group. nih.gov These findings demonstrate the dynamic and selective effect of this compound on the cytokine cascade involved in the pathogenesis of autoimmune hepatitis.

Table 2: Modulation of Serum Cytokines by this compound in ConA-Induced Hepatitis in Mice

Cytokine Time Point Percentage Change vs. Control
TNF-α 2 hours ↓ 34% nih.gov
IL-4 2 hours ↓ 76% nih.gov
IL-6 2 hours No significant difference nih.gov
IFNγ 2 hours No significant difference nih.gov
IFNγ 24 hours ↓ 36% nih.gov
IL-4 24 hours No significant difference nih.gov
IL-6 24 hours No significant difference nih.gov
TNF-α 24 hours Not measurable nih.gov

Exploration of this compound in Modulating Metabolic Regulation in Rodent Models

Based on the available preclinical data from controlled research models, there is currently no information regarding the exploration of this compound in the modulation of metabolic regulation in rodent models. Studies to date have primarily focused on its anti-inflammatory and immunomodulatory effects in the context of autoimmune diseases.

Computational and Theoretical Approaches in Prcp 7414 Research and Prcp Inhibition

In Silico Modeling of PRCP-Inhibitor Interactions

In silico modeling techniques are widely used to simulate and analyze the interactions between proteins and small molecules. For PRCP and its inhibitors, these methods help predict binding modes, estimate binding affinities, and understand the molecular forces involved in complex formation. Such studies are part of the standard pipeline for drug discovery. univ-paris-diderot.frmdpi.com

Structural Analysis of PRCP Active Site and Binding Domains

Structural analysis of PRCP is fundamental to understanding how inhibitors bind and exert their effects. PRCP is a serine protease belonging to the S28 family. nih.gov Its structure consists of two main domains: an α/β hydrolase domain, which contains the catalytic triad, and a novel helical structural domain, referred to as the SKS domain, that caps (B75204) the active site. nih.govnih.govresearchgate.net The catalytic triad, essential for enzymatic activity, is composed of Ser179, His455, and Asp430. researchgate.netresearchgate.net The SKS domain, unique to the S28 serine peptidases, plays a crucial role in shaping the active site and influencing substrate specificity. researchgate.net

The active site of PRCP has an extended cleft that can accommodate proline substrates with multiple N-terminal residues. nih.govrcsb.org The S1 proline binding site of PRCP involves residues such as Met183, Trp359, Met369, and Trp432. researchgate.net Structural comparisons with other peptidases, such as DPP7, highlight the structural features that dictate substrate specificity within the S28 family. nih.govrcsb.org For instance, a short amino-acid insertion in DPP7 occludes its substrate binding groove, leading to a truncated active site selective for dipeptidyl proteolysis of N-terminal substrates, in contrast to PRCP's carboxypeptidase activity. nih.govrcsb.org

Ligand-Protein Docking Studies for PrCP-7414 and Analogues

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its analogues) to a protein target (PRCP). schrodinger.comnih.gov This method involves sampling possible conformations of the ligand within the protein's binding pocket and scoring the generated poses based on their predicted binding energy. volkamerlab.org

A typical molecular docking workflow includes preparing the protein and ligand structures, defining the binding site, performing the docking simulation, and analyzing the resulting poses and interactions. volkamerlab.org Preparing the protein structure often involves fixing structural defects and adding missing information, while ligand preparation may involve converting structures to 3D and standardizing their chemistry. schrodinger.comvolkamerlab.org The binding site is usually restricted to a specific region of interest, often defined by the coordinates of a co-crystallized ligand if available, to improve performance and accuracy. volkamerlab.org Analyzing the interactions gained from docking poses, such as hydrogen bonds and hydrophobic interactions, is fundamental in understanding the binding mode and guiding the design of improved inhibitors. schrodinger.com While specific docking studies for this compound were not detailed in the search results, the principles of ligand-protein docking are broadly applicable to studying its interaction with PRCP, similar to studies on other PRCP inhibitors like benzimidazolepyrrolidinyl amides. ias.ac.in

Quantitative Structure-Activity Relationship (QSAR) Studies for PRCP Inhibitors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. jocpr.comwikipedia.org For PRCP inhibitors, QSAR models can predict the inhibitory activity of new compounds based on their molecular descriptors, which encode constitutional, topological, geometrical, and electronic structure features. ias.ac.inresearchgate.net

QSAR modeling involves selecting appropriate descriptors, building a model using statistical methods like multiple linear regression (MLR), and validating the model's robustness and predictability through internal and external cross-validation. ias.ac.inresearchgate.net The goal is to identify the structural parameters that are important for PRCP inhibition, which can then guide the rational design of more potent and selective inhibitors. ias.ac.in Studies on benzimidazolepyrrolidinyl amides as PRCP inhibitors have utilized QSAR approaches to predict their activity and understand the structural features contributing to inhibition. ias.ac.inresearchgate.netresearchgate.net

Theoretical Approaches to Enzyme Inhibition Kinetics Applied to this compound

Theoretical approaches to enzyme inhibition kinetics are used to characterize the mechanism of inhibition and determine kinetic parameters such as the inhibition constant (Kᵢ). arizona.edu While classical methods like Lineweaver-Burk plots have been used, they involve linearizing inherently non-linear data and can be prone to errors. arizona.edupressbooks.pub

Modern approaches increasingly rely on non-linear regression fitting programs to directly analyze the non-linear relationship between substrate concentration and reaction rate in the presence of an inhibitor. arizona.edu These methods are generally more robust and provide more accurate estimates of kinetic parameters. arizona.edu

Non-linear Regression Fitting Programs in Kinetic Parameter Determination

Non-linear regression fitting programs are powerful tools for analyzing enzyme kinetics data, particularly for determining inhibition constants and characterizing inhibition mechanisms. arizona.edunumberanalytics.comenzymkinetics.com These programs fit experimental data directly to non-linear kinetic models, such as the Michaelis-Menten equation modified for different types of inhibition (competitive, non-competitive, uncompetitive, mixed). pressbooks.pubenzymkinetics.commdpi.com

Analytical Methodologies for Prcp 7414 in Research Settings

Detection and Quantification Techniques for PrCP-7414 in Biological Matrices (e.g., cell lysates, animal tissues)

The accurate detection and quantification of this compound within biological matrices, such as cell lysates and animal tissues, are fundamental steps in pharmacokinetic and pharmacodynamic studies. While specific detailed protocols for the detection and quantification of this compound in these matrices were not extensively detailed in the consulted literature, the general principles and techniques employed for the analysis of small molecule compounds in complex biological samples are applicable.

Commonly utilized techniques for the detection and quantification of compounds in biological matrices include liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. These methods offer high sensitivity and specificity, allowing for the identification and measurement of the analyte even at low concentrations within complex biological environments. Sample preparation steps, such as solid phase extraction (SPE) or liquid-liquid extraction (LLE), are often employed to isolate and concentrate the target compound from the matrix and reduce interference nih.govnih.gov.

Other methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) may also be used for quantification if specific antibodies against this compound were developed, though these were not explicitly mentioned in the context of this compound in the search results nih.gov. The choice of method depends on factors such as the required sensitivity, the nature of the biological matrix, and the availability of specific reagents or instrumentation.

Immunoblotting Techniques for Protein Expression Analysis in this compound Studies

Immunoblotting, also known as Western blotting, is a widely used technique in research involving this compound for the analysis of protein expression levels and post-translational modifications in biological samples, particularly cell lysates and tissue extracts. This method allows researchers to investigate how this compound, as a PRCP inhibitor, affects the abundance or activation status of specific proteins involved in relevant biological pathways.

In studies investigating the effects of this compound, immunoblotting has been employed to assess changes in the levels of target proteins and signaling molecules downstream of PRCP activity. For instance, it has been used to analyze the levels of phosphorylated (activated) AKT in tumor lysates, indicating the impact of this compound on this key signaling node. The technique typically involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins onto a membrane (such as PVDF), and then probing the membrane with specific antibodies that bind to the target protein. Detection is commonly achieved using enzyme-conjugated secondary antibodies that produce a detectable signal, allowing for the visualization and quantification of the target protein's presence.

The use of immunoblotting in conjunction with this compound treatment provides valuable insights into the molecular mechanisms through which the compound exerts its biological effects, particularly in modulating protein-mediated signaling pathways.

Spectroscopic and Chromatographic Methods for Compound Characterization (Note: This is about research methods, not basic properties)

Spectroscopic and chromatographic methods are essential tools in research for the characterization and quality control of chemical compounds like this compound. These techniques provide information about the compound's identity, purity, and structural integrity.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are extensively used to separate a compound from impurities and to assess its purity. Various modes of HPLC, including reversed-phase HPLC, are employed based on the physicochemical properties of the analyte and the matrix. Coupling chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, allowing for the determination of the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity and detecting related impurities nih.govnih.gov.

Spectroscopic techniques provide information about the structural features of a compound based on its interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can elucidate the complete structure of a molecule by analyzing the magnetic properties of atomic nuclei within the compound. Infrared (IR) spectroscopy can identify functional groups present in the molecule based on characteristic vibrational frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy can be used for quantitative analysis if the compound has a chromophore that absorbs light in the UV-Vis range.

Future Directions and Emerging Research Avenues for Prcp 7414 and Prcp Inhibition

Development of Novel PrCP-7414 Derivatives and Analogues

The development of novel PRCP inhibitors, including derivatives and analogues of compounds like this compound, is a significant area of future research. Small-molecule PRCP inhibitors have been generated through approaches such as chemical engineering and high-throughput screening, often involving modifications of existing lead structures researchgate.net. This compound itself is noted as a pyrrolidinylimidazole derivative researchgate.net. Future efforts in this area will likely focus on designing compounds with improved potency, selectivity, pharmacokinetic properties (such as metabolic stability, oral bioavailability, and plasma protein binding), and reduced potential for off-target effects researchgate.net. The goal is to identify inhibitors with optimal profiles for specific therapeutic applications.

Elucidation of Additional PRCP Substrates and Their Regulation by this compound

While several PRCP substrates are known, including angiotensin II, angiotensin III, des-Arg9-bradykinin, α-melanocyte-stimulating hormone 1-13 (α-MSH 1-13), and apelin-13 (B560349), the complete spectrum of its peptide substrates remains to be fully established researchgate.netnih.govnih.govuniprot.orgashpublications.orgnih.govuantwerpen.bejci.org. Future research will focus on identifying novel PRCP substrates, particularly those involved in various physiological and pathological processes. Understanding how this compound influences the cleavage and regulation of these substrates is crucial. For instance, ongoing studies are investigating the cleavage of apelin-13 by PRCP and whether this truncation alters apelin's function uantwerpen.be. Identifying and validating new substrates will provide a more comprehensive understanding of PRCP's biological roles and the full therapeutic implications of its inhibition by this compound.

Known PRCP Substrates:

SubstrateBiological System InvolvedEffect of PRCP Cleavage
Angiotensin IIRenin-Angiotensin System (RAS)Conversion to Angiotensin 1-7 uniprot.orguantwerpen.be
Angiotensin IIIRenin-Angiotensin System (RAS)Inactivation uniprot.orguantwerpen.be
Des-Arg9-bradykininKallikrein-Kinin System (KKS)Truncation uniprot.orguantwerpen.be
α-MSH 1-13Pro-opiomelanocortin (POMC) systemTruncation to inactive α-MSH 1-12 uantwerpen.bejci.org
Apelin-13 (pyroglutamated)Involved in metabolic regulationCleavage (under investigation) researchgate.netuantwerpen.be
PrekallikreinKallikrein-Kinin System (KKS)Activation to plasma kallikrein ashpublications.orguantwerpen.be

Advanced Mechanistic Investigations into this compound's Cellular Impact

Further in-depth studies are needed to fully elucidate the cellular and molecular mechanisms by which this compound exerts its effects. Research has indicated that PrCP inhibition can impact key signaling pathways, such as the PI3K/AKT pathway nih.govnih.govnih.gov. Studies have also suggested that PRCP may influence crosstalk between receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) nih.govnih.gov. Future research will aim to precisely map these interactions and understand how this compound modulates these complex signaling networks. For example, investigations are ongoing to determine the exact mechanism by which PRCP promotes tamoxifen (B1202) resistance in ER+ breast cancer cells and how it regulates RTK phosphorylation nih.govnih.gov. Advanced mechanistic studies will provide critical insights into the cellular consequences of PRCP inhibition by this compound.

Research Findings on Cellular Impact:

Cell Line/Model SystemObserved Effect of this compound/PRCP InhibitionRelevant Signaling Pathways InvolvedSource
ER+ Breast Cancer Cells (MCF7)Reduced proliferation and tumor growth (in mice), increased sensitivity to endoxifen (B1662132) nih.govtandfonline.comresearchgate.netReduced phosphorylated AKT levels nih.gov nih.govtandfonline.comresearchgate.net
TNBC Cell Lines (e.g., MDA468)Blocked proliferation and survival, inhibited tumor growth (in mice), synergistic killing with lapatinib (B449) nih.govmdpi.comMaintains signaling from multiple RTKs, potential RTK-GPCR crosstalk nih.gov nih.govmdpi.com
Pancreatic Cancer Cells (Panc-1)Reduction in cell viability, induction of apoptosis, enhanced cytotoxic effect of rapamycin (B549165) nih.govRegulation of IRS-1 stability, inhibition of PI3K/AKT feedback nih.gov nih.gov
Endothelial CellsPRCP depletion reduced cell growth, hPRCP cDNA transfection enhanced proliferation ashpublications.orgAppears independent of major PRCP substrates (bradykinin, Ang II) ashpublications.org ashpublications.org

Integration of this compound Research with Broader Protease Biology Studies

Integrating research on this compound and PRCP inhibition with the broader field of protease biology is essential for a comprehensive understanding. PRCP is a member of the serine protease family nih.govnih.govresearchgate.net. Future research should aim to contextualize PRCP's function within the diverse landscape of proteases, exploring potential overlaps or distinctions in substrate specificity, regulatory mechanisms, and physiological roles compared to other peptidases nih.gov. Understanding how PRCP interacts with or is regulated by other proteases or protease inhibitors could reveal novel therapeutic strategies or potential off-target considerations. Comparative studies with other protease inhibitors used in various biological contexts could also provide valuable insights nih.govbiorxiv.orgnih.gov.

Application of this compound in Preclinical Disease Modeling Beyond Current Areas of Focus

While this compound and PRCP inhibition have been investigated in preclinical models of metabolic disorders (obesity, hypertension) and breast cancer, there is potential for exploring its application in other disease models researchgate.netnih.govnih.govjci.orgresearchgate.netmdpi.com. Given PRCP's involvement in pathways like the RAS and KKS, and its expression in various tissues including kidney, placenta, lung, and liver, future preclinical studies could investigate its role and the effect of this compound in conditions affecting these systems medkoo.comuniprot.orguantwerpen.be. Potential areas for future preclinical disease modeling could include other cancer types where PRCP may play a role, such as non-small cell lung cancer researchgate.net, or conditions like IgA nephropathy where PRCP has been implicated nih.gov. Utilizing diverse preclinical models, including patient-derived xenograft (PDX) models where appropriate, will be crucial for evaluating the therapeutic potential of this compound in new indications aacrjournals.org.

Q & A

Q. What experimental design considerations are critical for studying PrCP-7414's physicochemical properties?

Methodological Answer:

  • Define independent variables (e.g., temperature, pH, solvent systems) and dependent variables (e.g., solubility, stability).
  • Include control groups (e.g., inert analogs or solvents) to isolate this compound-specific effects.
  • Use orthogonal validation methods (e.g., HPLC, mass spectrometry) to confirm compound purity and structural integrity.
  • Replicate experiments across multiple batches to assess reproducibility .

How can researchers formulate a focused research question for this compound studies?

Methodological Answer:

  • Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to narrow scope. Example: "How does this compound (intervention) inhibit enzymatic activity (outcome) in in vitro models (population) compared to standard inhibitors (comparison)?"
  • Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What are best practices for validating this compound synthesis protocols?

Methodological Answer:

  • Document step-by-step procedures, including reagent sources (e.g., Sigma-Aldridge Lot#), reaction conditions, and purification methods.
  • Characterize intermediates and final products using NMR, FTIR, and elemental analysis.
  • Compare yield and purity data against published protocols, noting deviations and their justifications .

Advanced Research Questions

Q. How can contradictions in published data on this compound's mechanism of action be systematically addressed?

Methodological Answer:

  • Conduct a systematic review to identify methodological disparities (e.g., assay types, concentration ranges).
  • Perform sensitivity analyses to assess how variables like buffer composition or cell-line selection influence outcomes.
  • Use meta-analytical tools (e.g., RevMan) to quantify heterogeneity and reconcile conflicting results .

Q. What strategies mitigate bias in in vivo toxicity studies of this compound?

Methodological Answer:

  • Implement blinding and randomization for treatment allocation.
  • Pre-register study protocols (e.g., on OSF) to reduce selective reporting.
  • Apply Bayesian statistical models to account for prior probabilities and small sample sizes .

Q. How can researchers optimize computational models to predict this compound's pharmacokinetics?

Methodological Answer:

  • Validate molecular docking results with experimental binding affinity data (e.g., SPR or ITC).
  • Use ensemble modeling (e.g., combining QSAR and molecular dynamics) to improve prediction accuracy.
  • Report confidence intervals and uncertainty metrics (e.g., RMSE) for all simulations .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
  • Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Apply Akaike’s Information Criterion (AIC) to compare model fits and avoid overfitting .

Q. How should researchers handle missing data in longitudinal studies of this compound efficacy?

Methodological Answer:

  • Use multiple imputation (e.g., MICE algorithm) for datasets with <20% missingness.
  • Perform sensitivity analyses (e.g., complete-case vs. imputed data) to assess robustness.
  • Document missing data patterns (e.g., MCAR, MAR) in supplementary materials .

Literature and Reproducibility

Q. What criteria distinguish credible data sources for this compound literature reviews?

Methodological Answer:

  • Prioritize peer-reviewed journals with impact factors >3.0 (e.g., ACS Pharmacology).
  • Exclude studies lacking raw data accessibility or detailed methodology.
  • Cross-validate findings with preprints (e.g., bioRxiv) and institutional reports .

Q. How can researchers enhance reproducibility in this compound experiments?

Methodological Answer:

  • Share protocols via platforms like Protocols.io , including troubleshooting notes.
  • Deposit raw data in FAIR-compliant repositories (e.g., Zenodo).
  • Use electronic lab notebooks to timestamp and version-control procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PrCP-7414
Reactant of Route 2
PrCP-7414

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.